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molecular formula C8H7F2NO B1596590 N-(3,4-Difluorophenyl)acetamide CAS No. 458-11-7

N-(3,4-Difluorophenyl)acetamide

Cat. No. B1596590
M. Wt: 171.14 g/mol
InChI Key: PSXXZHPJADTUNB-UHFFFAOYSA-N
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Patent
US07994423B2

Procedure details

1 Acetyl chloride (82.61 mL, 774.50 mmol) was added slowly to a solution of 3,4-Difluoro-phenylamine (100 g, 774.50 mmol) in pyridine (250 mL) in ice bath. The mixture was stirred at 0° C. for 45 min then was kept at room temperature for 3 hrs. Solvent was removed under reduced pressure. The residue was crystallized in acetone/water to give a solid. 1H NMR (300 MHz, CDCl3): δ 7.86 (br, 1H), 7.62-7.55 (m, 1H), 7.07 (m, 2H), 2.16 (s, 3H).
Quantity
82.61 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[F:5][C:6]1[CH:7]=[C:8]([NH2:13])[CH:9]=[CH:10][C:11]=1[F:12]>N1C=CC=CC=1>[F:5][C:6]1[CH:7]=[C:8]([NH:13][C:1](=[O:3])[CH3:2])[CH:9]=[CH:10][C:11]=1[F:12]

Inputs

Step One
Name
Quantity
82.61 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)N
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
then was kept at room temperature for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized in acetone/water
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC=1C=C(C=CC1F)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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